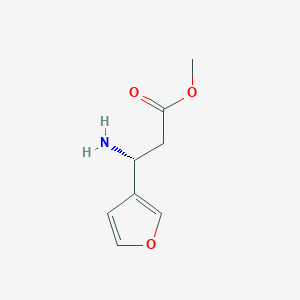![molecular formula C14H20BNO3S B15237980 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one is an organic compound that features a boronic ester group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a reaction with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable in pharmaceuticals and materials science.
Applications De Recherche Scientifique
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s effects are mediated through pathways involving these interactions, which can lead to changes in cellular processes and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one apart is its unique thienopyridine core combined with the boronic ester group. This combination provides distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C14H20BNO3S |
|---|---|
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H20BNO3S/c1-8-10-9(6-7-16-12(10)17)20-11(8)15-18-13(2,3)14(4,5)19-15/h6-7H2,1-5H3,(H,16,17) |
Clé InChI |
NWZOUWHZEQUVQW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(S2)CCNC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


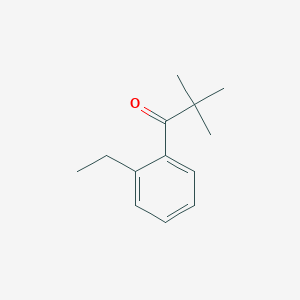
![6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B15237906.png)
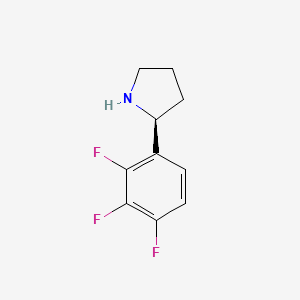

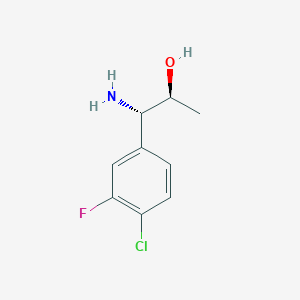
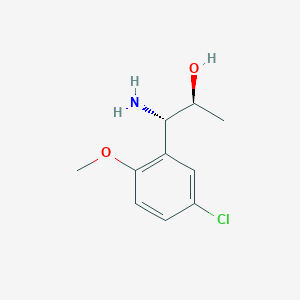
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B15237938.png)

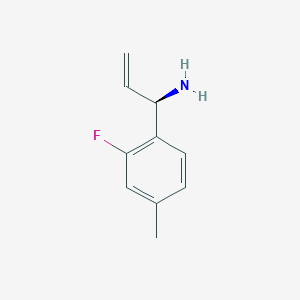

![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
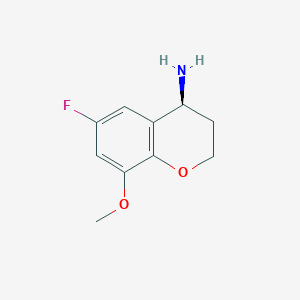
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate](/img/structure/B15237983.png)
